![molecular formula C19H16F3N3O3S B3017591 2-((4-(trifluoromethyl)benzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034505-88-7](/img/structure/B3017591.png)

2-((4-(trifluoromethyl)benzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

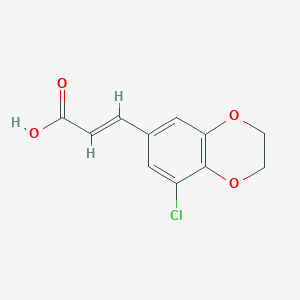

The compound "2-((4-(trifluoromethyl)benzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one" is a complex molecule that appears to be related to a class of compounds that exhibit a range of biological activities, including inhibition of aldose reductase, anticancer properties, and potential herbicidal activity. The structure of this compound suggests it may have interactions with various biological targets due to the presence of a pyrimidine ring, which is a common feature in many biologically active compounds .

Synthesis Analysis

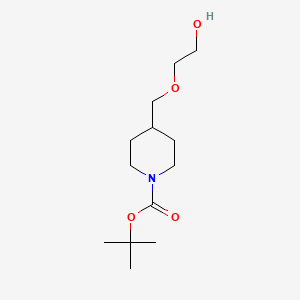

The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, a green method for synthesizing 3,4-dihydropyrimidin-2-ones has been developed using dodecyl sulfonic acid as a catalyst in water, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of pyrimidin-4-one derivatives as aldose reductase inhibitors has been reported, which involves the introduction of various substituents to enhance biological activity . The synthesis of sulfonamide derivatives linked to a pyrimidine ring has also been described, indicating the versatility of pyrimidine scaffolds in medicinal chemistry .

Molecular Structure Analysis

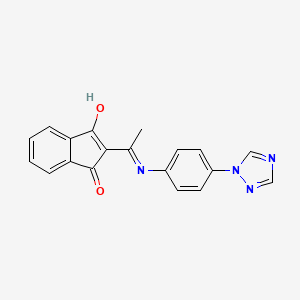

The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the introduction of a hydroxy group in certain positions on the pyrimidine ring can enhance inhibitory potency against aldose reductase . The presence of a trifluoromethyl group, as seen in the compound of interest, is a common feature in many biologically active compounds and can significantly affect the molecule's electronic properties and bioavailability .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions that modify their biological activity. For instance, the benzylation and nitrosation of pyrimidine derivatives have been studied, leading to the formation of different polymorphs with distinct properties . The reactivity of pyrimidine rings with sulfonate groups has also been explored, which is relevant to the sulfonate moiety present in the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of sulfonamide groups can lead to compounds with herbicidal activity , while the presence of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule . The crystal structures of pyrimidine derivatives can reveal important hydrogen bonding patterns and molecular conformations that are essential for their biological activity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

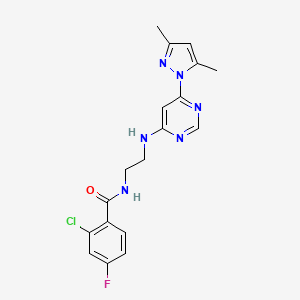

Antifolate Activity : A study by Gangjee et al. (2007) demonstrated the synthesis of antifolate compounds, with a focus on dihydrofolate reductase (DHFR) inhibitors. These compounds, including derivatives of pyrrolo[2,3-d]pyrimidines, showed potent inhibitory activities against human DHFR and displayed antitumor properties. This highlights the potential of such compounds in cancer treatment research (Gangjee et al., 2007).

Antimicrobial Activity : Research by Alsaedi et al. (2019) on pyrazolo[1,5-a]pyrimidine ring systems, which incorporate a phenylsulfonyl moiety, revealed significant antimicrobial activities. This suggests the utility of these compounds in developing new antimicrobial agents (Alsaedi et al., 2019).

Antibacterial and Antifungal Properties : Mittal et al. (2011) synthesized tricyclic compounds involving pyrido and thieno pyrimidines, showing notable antibacterial and antifungal activities. These findings point to the potential of these compounds in addressing various bacterial and fungal infections (Mittal et al., 2011).

Agricultural Applications

Herbicidal Activity : Research by Yoshimura et al. (2011) and Huazheng (2011) explored the herbicidal properties of sulfonanilides and pyrimidine derivatives. These studies indicated the effectiveness of such compounds against various weeds, suggesting their potential use in agricultural herbicides (Yoshimura et al., 2011); (Huazheng, 2011).

Synthesis of Herbicidal Sulfonylureas : Hamprecht et al. (1999) discussed the preparation of new pyrimidine and triazine intermediates for herbicidal sulfonylureas. This research contributes to the development of more effective and selective herbicides (Hamprecht et al., 1999).

Wirkmechanismus

Target of Action

The primary targets of this compound are yet to be identified. The compound is a novel scaffold of triazole-pyrimidine-based compounds .

Mode of Action

The compound’s mode of action is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This suggests that the compound interacts with its targets to inhibit these processes, leading to changes in cellular function.

Biochemical Pathways

The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular stress responses, programmed cell death, and inflammation, respectively. The downstream effects of these pathways include changes in cell survival, immune responses, and inflammation.

Result of Action

The molecular and cellular effects of the compound’s action include neuroprotection and anti-inflammatory properties . This suggests that the compound could potentially be developed as a therapeutic agent for neurodegenerative diseases and conditions characterized by inflammation.

Eigenschaften

IUPAC Name |

5-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3S/c20-19(21,22)14-6-4-13(5-7-14)12-29(27,28)24-10-8-16-15(11-24)18(26)25-9-2-1-3-17(25)23-16/h1-7,9H,8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFYZQNHJUZFRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC=CN3C2=O)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(trifluoromethyl)benzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate](/img/structure/B3017508.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3017510.png)

![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B3017514.png)

![2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3017515.png)

![N-[(2-Chlorophenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B3017518.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017521.png)

![tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B3017531.png)